

A Comprehensive Technical Guide to tert-Octylamine and its Synonyms

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This technical guide provides an in-depth overview of **tert-Octylamine**, also known by its systematic name 1,1,3,3-Tetramethylbutylamine. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the compound's synonyms, physicochemical properties, primary applications, and key experimental protocols for its synthesis.

Physicochemical Properties and Synonyms

tert-Octylamine is a primary aliphatic amine with a highly branched alkyl group. This structure imparts unique physical and chemical properties that are leveraged in various applications. A comprehensive summary of its properties and common synonyms is presented below.



Property	Data
CAS Number	107-45-9[1][2][3][4]
Molecular Formula	C ₈ H ₁₉ N[1][2][3][5]
Molecular Weight	129.24 g/mol [1][2][3][4][5]
IUPAC Name	2,4,4-trimethylpentan-2-amine[5]
Synonyms	1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane, tert-Octanamine, Primene TOA[1][2][3][5]
Appearance	Clear, colorless liquid[6][7]
Boiling Point	137-143 °C[6][8][9]
Melting Point	-67 °C[6][8][10]
Density	0.805 g/mL at 25 °C[6][8][9]
Vapor Pressure	10 mmHg at 25 °C[1][6][9]
Flash Point	33 °C (91.4 °F) - closed cup[4]
Solubility	Insoluble in water; soluble in chloroform and methanol.[3][6]
Refractive Index	n20/D 1.424[6][9]

Core Applications in Research and Development

tert-Octylamine serves as a crucial intermediate in the synthesis of a wide range of commercially and scientifically important molecules. Its bulky, lipophilic nature is often exploited to modify the properties of target compounds.

Pharmaceutical Synthesis: It is a key building block in the development of novel therapeutic agents. For instance, it is used in the synthesis of aminomethyltetracycline derivatives, which have shown potential as new antibacterial agents.[3][6] It is also utilized in the preparation of uracil derivatives that act as potent inhibitors of deoxyuridine triphosphatase, a target in cancer therapy.[3][6]



Agrochemicals: Similar to its role in pharmaceuticals, **tert-Octylamine** is incorporated into the structure of various pesticides and herbicides to enhance their efficacy and metabolic stability.

Industrial Applications: Beyond the life sciences, it is a precursor for surfactants and corrosion inhibitors, where its branched structure enhances surface activity and provides effective protection for metal surfaces.[11] It is also used in the synthesis of light stabilizers for polymers. [8]

Experimental Protocols: Synthesis of tert-Octylamine via the Ritter Reaction

The most common and industrially scalable method for producing **tert-Octylamine** is the Ritter reaction.[11] This reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide.

Reaction Scheme:

- Amidation: Diisobutylene reacts with acetonitrile in the presence of concentrated sulfuric acid to form N-tert-octylacetamide.
- Hydrolysis: The N-tert-octylacetamide is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield tert-Octylamine and a salt of the carboxylic acid.

Detailed Methodology:

A representative procedure for the synthesis of **tert-Octylamine** is as follows:

Step 1: Amidation of Diisobutylene[12]

- Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, and glacial acetic acid (as a solvent).
- Procedure:
 - To a reaction vessel containing glacial acetic acid, add diisobutylene and acetonitrile.



- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature between 10-50°C.
- After the addition is complete, continue to stir the reaction mixture for 5-15 hours at 20-40°C.
- Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover the glacial acetic acid and any unreacted diisobutylene.
- The distillation residue is then neutralized with an aqueous solution of sodium hydroxide or sodium acetate.
- The resulting solid, N-tert-octylacetamide, is filtered, washed with water, and dried.

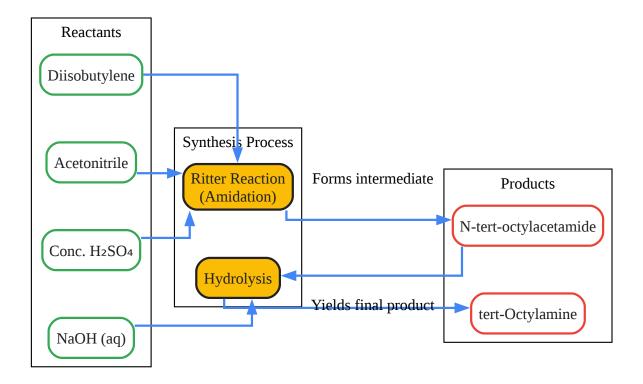
Step 2: Hydrolysis of N-tert-octylacetamide[12]

- Reactants: N-tert-octylacetamide and a 10-30% aqueous solution of sodium hydroxide.
- Procedure:
 - Combine N-tert-octylacetamide with the sodium hydroxide solution in a suitable reactor.
 The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1 and 1:4.
 - Heat the mixture to a temperature between 180°C and 280°C and maintain it for 3 to 15 hours.
 - After the reaction is complete, cool the mixture and separate the organic layer (tert-Octylamine).
 - Dry the organic layer with a suitable drying agent, such as anhydrous sodium sulfate.
 - Finally, purify the **tert-Octylamine** by distillation.

Visualizations

The following diagrams illustrate the synthesis workflow of **tert-Octylamine** and its role as a versatile building block in drug development.

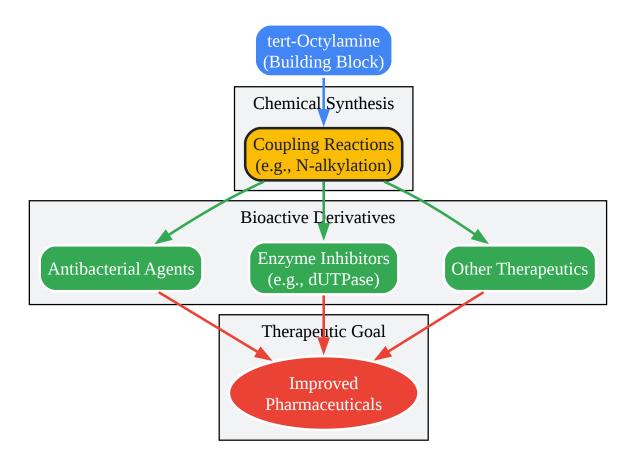




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Caption: Workflow for the synthesis of **tert-Octylamine** via the Ritter Reaction.





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Caption: Role of **tert-Octylamine** as a building block in drug development.

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